Curcumo

Cardiovascular Inflammation STING Pathway Macrophage Biology

Curcumol (CAS 4871-97-0) is a guaiane-type sesquiterpenoid hemiketal with a purity of ≥98%, isolated from Curcuma zedoaria and C. phaeocaulis. It is structurally distinct from curcuminoids, offering a unique pharmacological profile including direct STING binding and JAK2 inhibition. This compound serves as a non-fungible research tool for STING-driven inflammation, caspase-independent apoptosis, and CYP3A4 inhibition (IC₅₀ 12.6 μM). Procure this batch-verified compound for reproducible pathway-specific studies.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 4871-97-0
Cat. No. B1669341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumo
CAS4871-97-0
SynonymsCurcumol
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C
InChIInChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3
InChIKeyQRMPRVXWPCLVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Curcumol (CAS 4871-97-0) — Core Identity and Baseline Characteristics for Procurement


Curcumol is a guaiane-type sesquiterpenoid hemiketal (molecular formula C₁₅H₂₄O₂, MW 236.36, purity ≥98%) isolated from Curcuma rhizomes, most notably Curcuma zedoaria and Curcuma phaeocaulis . It represents a structurally distinct chemotype from the widely studied curcuminoids (diarylheptanoids) and exhibits a different spectrum of molecular targets and mechanisms . This compound is increasingly recognized for its multi-modal pharmacological activity, including direct inhibition of the STING protein, modulation of JAK/STAT and PI3K/Akt signaling, and induction of caspase‑independent apoptosis [1].

Why Curcumol Cannot Be Treated as Interchangeable with Curcumin or Other In‑Class Sesquiterpenes


Although both curcumol and curcumin are derived from Curcuma species and share some anti-inflammatory endpoints, they are fundamentally different chemical classes with divergent molecular targets, pharmacokinetic profiles, and safety windows [1]. Direct comparative studies reveal that curcumol operates via distinct mechanisms—such as direct STING binding and JAK2 inhibition—that are not shared by curcumin or demethoxycurcumin [2][3]. Furthermore, curcumol exhibits a different toxicity profile and tissue distribution, which precludes simple dose‑for‑dose substitution [4]. For researchers requiring specific pathway inhibition (e.g., STING‑dependent interferon responses) or for those seeking an alternative to poorly bioavailable curcuminoids, curcumol is a non‑fungible research tool and a differentiated lead candidate.

Quantitative Differentiation Guide for Curcumol Against Closest Analogs


Direct STING Inhibition and Superior Cardioprotection Versus H‑151

Curcumol directly binds to the STING protein and disrupts STING‑TBK1 interaction, leading to stronger inhibition of activated STING signaling and superior cardioprotective effects compared to the established STING inhibitor H‑151 [1]. In a murine myocardial infarction model, curcumol treatment improved survival rate, enhanced cardiac function, and mitigated adverse ventricular remodeling [1].

Cardiovascular Inflammation STING Pathway Macrophage Biology

CYP3A4 Inhibition Potency Distinguishes Curcumol from Related Sesquiterpenes

Curcumol (also referred to as Curcumenol) is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism, with a reported IC₅₀ of 12.6 μM [1]. This activity is a distinguishing feature among sesquiterpenes from Curcuma species, as not all major sesquiterpenes exhibit comparable potency against this isoform.

Drug Metabolism Cytochrome P450 Herb-Drug Interactions

In Vivo Antitumor Efficacy at Tolerated Doses Differentiates Curcumol from Synthetic Derivatives

Curcumol demonstrates in vivo antitumor efficacy at well‑tolerated doses (60 mg/kg daily, oral) without notable toxicity in xenograft models, whereas some synthetic curcumol derivatives, despite improved in vitro IC₅₀ values, may exhibit different toxicity profiles [1][2]. This establishes a practical differentiation point: curcumol offers a defined and characterized safety window that is not automatically transferable to newer derivatives.

Xenograft Models Natural Product Anticancer Toxicity Profile

Caspase‑Independent Apoptosis Mechanism Distinguishes Curcumol from Curcuminoids

Curcumol induces apoptosis via a caspase‑independent mitochondrial pathway in human lung adenocarcinoma ASTC‑a‑1 cells, characterized by G₂/M phase arrest, nuclear fragmentation, and Bax translocation [1]. In contrast, curcumin and many of its analogues predominantly engage caspase‑dependent apoptotic pathways .

Apoptosis Mechanisms Cancer Cell Biology Mitochondrial Pathway

High‑Value Application Scenarios for Curcumol Based on Differentiated Evidence


STING‑Dependent Inflammation and Myocardial Infarction Research

Curcumol’s direct STING binding and inhibition of type I interferon responses [1] position it as a leading natural probe for studying STING‑driven inflammatory pathways in cardiovascular disease. Researchers should prioritize curcumol over H‑151 or curcumin when investigating natural product‑based STING modulation in post‑MI remodeling, as it provides stronger inhibition in macrophages and a distinct safety profile [1][2].

Investigating Caspase‑Independent Apoptosis in Cancer Cells

Curcumol’s unique mechanism—caspase‑independent mitochondrial apoptosis with Bax translocation [3]—makes it essential for experiments focused on apoptosis resistance. Laboratories studying cancer cell lines that overexpress anti‑apoptotic proteins (e.g., Bcl‑2) or harbor p53 mutations may find curcumol a superior alternative to curcumin, which relies more heavily on caspase‑mediated cell death [4].

Drug Metabolism and Herb‑Drug Interaction Studies

With a defined IC₅₀ of 12.6 μM for CYP3A4 [5], curcumol serves as a standardized reference compound for assessing the impact of sesquiterpenes on cytochrome P450 activity. It is a more appropriate control than curcumin for studies involving Curcuma essential oil extracts, as its CYP3A4 inhibition potency is both stronger and better characterized [5].

Natural Product Benchmarking for Derivative Development

Curcumol provides a well‑documented baseline for in vivo efficacy (60 mg/kg reduces tumor size) and safety (NOAEL > 1000 mg/kg in 28‑day rat study) [6][7]. Medicinal chemistry and natural product research groups should use curcumol as a reference control when evaluating the therapeutic index and toxicity of newly synthesized curcumol derivatives or other sesquiterpenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curcumo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.